molecular formula C20H19F3N4O4 B11285465 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11285465
M. Wt: 436.4 g/mol
InChI Key: BEKVHQKRQIOAAK-UHFFFAOYSA-N
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Description

2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system known for its biological activity. The presence of functional groups such as methoxy, ethyl, and trifluoromethyl enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step reactions. One common approach includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F3N4O4

Molecular Weight

436.4 g/mol

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H19F3N4O4/c1-4-11-9-24-17-15(16(11)31-3)18(29)27(19(30)26(17)2)10-14(28)25-13-8-6-5-7-12(13)20(21,22)23/h5-9H,4,10H2,1-3H3,(H,25,28)

InChI Key

BEKVHQKRQIOAAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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